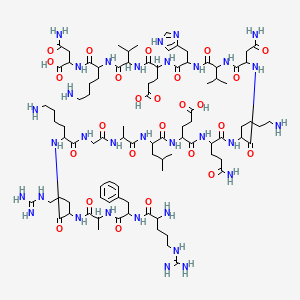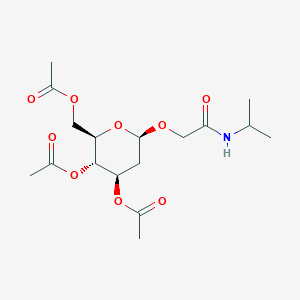
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound that belongs to the class of acetates This compound is characterized by its tetrahydropyran ring structure and multiple functional groups, including acetoxymethyl and isopropylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the acetoxymethyl and isopropylamino groups. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The acetoxymethyl and isopropylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving acetates and amines.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxymethyl and isopropylamino groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(isopropylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate include other acetates and amines with tetrahydropyran ring structures. Examples include:
- (2R,3S,4R,6R)-2-(Hydroxymethyl)-6-(2-(methylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- (2R,3S,4R,6R)-2-(Acetoxymethyl)-6-(2-(ethylamino)-2-oxoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H27NO9 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,6R)-3,4-diacetyloxy-6-[2-oxo-2-(propan-2-ylamino)ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H27NO9/c1-9(2)18-15(22)8-24-16-6-13(25-11(4)20)17(26-12(5)21)14(27-16)7-23-10(3)19/h9,13-14,16-17H,6-8H2,1-5H3,(H,18,22)/t13-,14-,16-,17+/m1/s1 |
InChI-Schlüssel |
NLJZJCAGQGKNFM-SRABZTEZSA-N |
Isomerische SMILES |
CC(C)NC(=O)CO[C@H]1C[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C)NC(=O)COC1CC(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
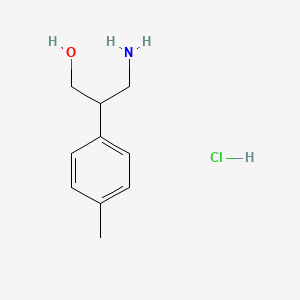
![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)
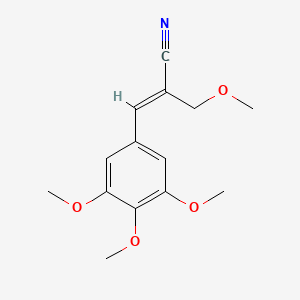
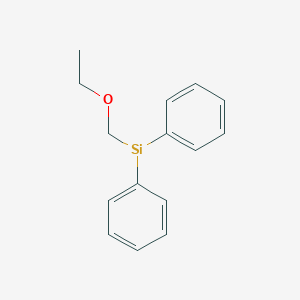
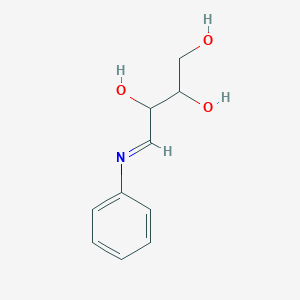
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
